Dpp-4-IN-2

Description

Properties

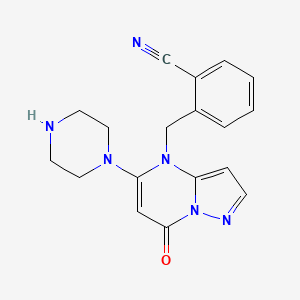

Molecular Formula |

C18H18N6O |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-[(7-oxo-5-piperazin-1-ylpyrazolo[1,5-a]pyrimidin-4-yl)methyl]benzonitrile |

InChI |

InChI=1S/C18H18N6O/c19-12-14-3-1-2-4-15(14)13-23-16-5-6-21-24(16)18(25)11-17(23)22-9-7-20-8-10-22/h1-6,11,20H,7-10,13H2 |

InChI Key |

AMLAVNFTULBNSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)N3C(=CC=N3)N2CC4=CC=CC=C4C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dpp-4-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Dpp-4-IN-2. Due to the existence of two distinct compounds identified as "this compound" in scientific literature and commercial databases, this document will address both entities, clearly delineating their respective biochemical and cellular activities.

This compound (CAS 2133900-95-3): A Potent and Selective Pyrazolo[1,5-a]pyrimidine-Based Inhibitor

This iteration of this compound, also identified as compound 'b2', is a highly potent and selective inhibitor of DPP-4.[1][2] It is a structural analog of the clinically approved DPP-4 inhibitor, Alogliptin.[1][2]

Core Mechanism of Action

The primary mechanism of action for this compound (CAS 2133900-95-3) is the competitive and reversible inhibition of the DPP-4 enzyme. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prevents the degradation of these incretins, leading to their increased circulating levels and prolonged biological activity. This enhancement of the incretin system results in:

-

Glucose-dependent insulin secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.

-

Suppression of glucagon secretion: GLP-1, in particular, acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.

-

Delayed gastric emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.

This cascade of effects ultimately contributes to improved glycemic control, making DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.

Quantitative Data

| Parameter | Value | Reference |

| IC50 (DPP-4) | 79 nM | [1][2] |

| Selectivity | >2000-fold over DPP-8 and DPP-9 | [1] |

Experimental Protocols

1.3.1. In Vitro DPP-4 Inhibition Assay

The inhibitory activity of this compound against DPP-4 is determined using a fluorometric assay.

-

Principle: The assay measures the cleavage of a synthetic fluorogenic substrate, such as Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), by recombinant human DPP-4. In the presence of an inhibitor, the rate of fluorescence generation is reduced.

-

Reagents:

-

Recombinant human DPP-4 enzyme

-

Gly-Pro-AMC substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Reference inhibitor (e.g., Alogliptin)

-

-

Procedure:

-

The DPP-4 enzyme is pre-incubated with varying concentrations of this compound in a 96-well microplate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

-

The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/460 nm).

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

-

Signaling Pathways and Experimental Workflows

1.4.1. Incretin Signaling Pathway

The mechanism of action of this compound (CAS 2133900-95-3) is centered on the potentiation of the incretin signaling pathway.

References

- 1. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

Dpp-4-IN-2: An In-depth Technical Guide for Researchers

For research use only. Not for use in humans.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Dpp-4-IN-2, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development and diabetes research.

Chemical Structure and Properties

This compound, also referred to as compound b2 in some literature, is a non-peptidomimetic small molecule inhibitor of DPP-4.[1] It is structurally analogous to Alogliptin, a clinically approved anti-diabetic drug.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-((6-(4-(cyanomethyl)phenyl)-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)(2-methyl-2-propanyl)amino)acetamide | |

| CAS Number | 2133900-95-3 | [1][4] |

| Molecular Formula | C18H18N6O | [1][4] |

| Molecular Weight | 334.38 g/mol | [1][4] |

| SMILES | N#CC1=CC=CC=C1CN(C(N2CCNCC2)=C3)C4=CC=NN4C3=O | [1][4] |

| Appearance | Solid powder (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), with a reported half-maximal inhibitory concentration (IC50) of 79 nM.[1] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, thereby prolonging their biological activity. This leads to increased insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels. This mechanism of action is central to the therapeutic potential of DPP-4 inhibitors in the management of type 2 diabetes mellitus.

Table 2: Bioactivity of this compound

| Parameter | Value | Species | Assay Conditions | Source |

| DPP-4 IC50 | 79 nM | Not specified | Not specified | [1] |

| DPP-8 IC50 | Not available | |||

| DPP-9 IC50 | Not available | |||

| Ki | Not available |

The selectivity of this compound against other closely related proteases, such as DPP-8 and DPP-9, has not been publicly reported. High selectivity is a critical attribute for DPP-4 inhibitors to minimize off-target effects.

Signaling Pathways

The primary signaling pathway modulated by this compound is the incretin pathway, which is integral to glucose metabolism. DPP-4 also plays a role in immune regulation, and its inhibition can have immunomodulatory effects.

Caption: Incretin signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, this section provides generalized, representative protocols based on standard methods for the characterization of DPP-4 inhibitors.

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of this compound likely follows a multi-step synthetic route common for pyrazolo[1,5-a]pyrimidine derivatives. A general workflow is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of this compound against DPP-4 can be determined using a fluorometric assay.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the DPP-4 enzyme solution to each well.

-

Add the this compound dilutions to the respective wells. Include a positive control (a known DPP-4 inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over a period of time (e.g., 30 minutes) at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the negative control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for the in vitro DPP-4 inhibition assay.

ADME and Pharmacokinetic Profile

Specific data on the absorption, distribution, metabolism, excretion (ADME), and pharmacokinetic properties of this compound are not publicly available. Generally, DPP-4 inhibitors are designed for oral administration and exhibit variable pharmacokinetic profiles.

Table 3: General Pharmacokinetic Parameters of Oral DPP-4 Inhibitors

| Parameter | General Range |

| Oral Bioavailability | Varies |

| Time to Maximum Concentration (Tmax) | 1-4 hours |

| Plasma Protein Binding | Low to high |

| Metabolism | Variable, can involve cytochrome P450 enzymes |

| Elimination Half-life | Variable |

| Excretion | Primarily renal or hepatic |

Summary and Future Directions

This compound is a potent in vitro inhibitor of DPP-4. Its structural similarity to alogliptin suggests potential for development as a therapeutic agent for type 2 diabetes. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available data on its physicochemical properties, selectivity, and in vivo efficacy and safety.

Future research should focus on:

-

Detailed characterization of the physicochemical properties of this compound.

-

Determination of its selectivity profile against other DPP family enzymes and other relevant off-targets.

-

In vivo studies to evaluate its pharmacokinetic properties, efficacy in animal models of diabetes, and safety profile.

-

Investigation of its potential immunomodulatory effects.

This information will be crucial for assessing the therapeutic potential of this compound and guiding its further development.

References

- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPP-4 Inhibitors as Therapeutic Modulators of Immune Cell Function and Associated Cardiovascular and Renal Insulin Resistance in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 4. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

Dpp-4-IN-2: A Technical Guide for Researchers

An In-depth Examination of the Potent Dipeptidyl Peptidase-4 Inhibitor

This technical guide provides a comprehensive overview of Dpp-4-IN-2, a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of its biological target, mechanism of action, and available biochemical data. This document summarizes key findings from preclinical research to facilitate further investigation and application of this compound.

Introduction to this compound

This compound, also identified as compound b2 in scientific literature, is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. It has been recognized for its potent inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. While demonstrating significant potency, it is important to note that this compound has also been associated with cytotoxicity in early studies.

Chemical Identity:

| Identifier | Value |

| Compound Name | This compound |

| Synonym | Compound b2 |

| CAS Number | 2133900-95-3 |

| Molecular Formula | C24H23N7O |

| Molecular Weight | 425.49 g/mol |

Biological Target: Dipeptidyl Peptidase-4 (DPP-4)

The primary biological target of this compound is Dipeptidyl Peptidase-4 (DPP-4), a transmembrane glycoprotein that functions as a serine exopeptidase.[1] DPP-4 is ubiquitously expressed throughout the body and plays a crucial role in a variety of physiological processes, most notably in the regulation of glucose metabolism.

DPP-4 is responsible for the inactivation of several peptide hormones, including the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By cleaving the N-terminal dipeptides of these hormones, DPP-4 significantly shortens their biological half-life, thereby diminishing their insulinotropic effects.

Mechanism of Action

This compound exerts its biological effect by competitively inhibiting the enzymatic activity of DPP-4. By binding to the active site of the DPP-4 enzyme, this compound prevents the degradation of incretin hormones. This inhibition leads to an increase in the circulating levels of active GLP-1 and GIP.

The elevated levels of active incretins subsequently potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress the release of glucagon from pancreatic α-cells. The overall effect is a reduction in blood glucose levels, particularly in the postprandial state.

Below is a diagram illustrating the signaling pathway affected by this compound.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against DPP-4.

| Parameter | Value | Target | Reference |

| IC50 | 79 nM | Human DPP-4 | Shen J, et al. (2020) |

Experimental Protocols

The following section outlines a typical experimental protocol for determining the in vitro inhibitory activity of this compound against DPP-4. This protocol is based on standard fluorometric assays commonly used in the field.

DPP-4 Inhibition Assay (Fluorometric)

Principle: The assay measures the enzymatic activity of DPP-4 using a fluorogenic substrate, such as Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin). Cleavage of this substrate by DPP-4 releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity. The inhibitory potential of this compound is assessed by measuring the reduction in fluorescence in its presence.

Materials:

-

Recombinant Human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay Buffer: e.g., Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

-

This compound (test compound)

-

Positive Control Inhibitor (e.g., Sitagliptin)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

DMSO (for dissolving compounds)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to create a range of test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution at various concentrations (or positive control/vehicle control)

-

Recombinant Human DPP-4 enzyme solution

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation period (end-point assay) at 37°C using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Below is a diagram representing the general workflow for the DPP-4 inhibition assay.

Cytotoxicity

Preliminary studies on the pyrazolo[1,5-a]pyrimidine series, from which this compound originates, indicated that while some compounds in this class are potent DPP-4 inhibitors, they can also exhibit cytotoxicity. Specific cytotoxicity data for this compound (e.g., CC50 or IC50 against various cell lines) is not detailed in the currently available public literature. Researchers should exercise appropriate caution and conduct thorough cytotoxicity profiling when working with this compound.

Conclusion

This compound is a potent inhibitor of Dipeptidyl Peptidase-4 with a clear mechanism of action related to the incretin pathway. Its pyrazolo[1,5-a]pyrimidine scaffold represents an interesting area for the development of novel DPP-4 inhibitors. However, the early indication of cytotoxicity necessitates careful evaluation of its safety profile in any future research or development endeavors. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of its therapeutic potential and toxicological properties.

References

In Vitro Enzymatic Activity of DPP-4-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic activity of DPP-4-IN-2, a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4). This document outlines its inhibitory potency, provides a detailed experimental protocol for its characterization, and discusses its selectivity profile, crucial for its therapeutic potential in the management of type 2 diabetes mellitus.

Core Compound Activity

This compound, also identified as compound b2, is a notable member of the pyrazolo[1,5-a]pyrimidine class of DPP-4 inhibitors. It demonstrates significant inhibitory potency against the DPP-4 enzyme with a reported half-maximal inhibitory concentration (IC50) of 79 nM.[1] This positions this compound as a subject of interest for further investigation and optimization in the development of novel anti-diabetic agents. The pyrazolo[1,5-a]pyrimidine scaffold it is built upon has been a focus of structural optimization to enhance potency and selectivity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vitro enzymatic activity of this compound and a closely related, optimized analog, c24.

| Compound | Target Enzyme | IC50 (nM) | Selectivity over DPP-8 & DPP-9 | Reference |

| This compound (b2) | DPP-4 | 79 | Not explicitly stated, but high selectivity is inferred from analog development. | [1] |

| c24 (analog) | DPP-4 | 2 | >2000-fold | [1] |

| Alogliptin | DPP-4 | <10 | >10,000-fold | [2][3][4] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The determination of the in vitro enzymatic activity of this compound is typically performed using a fluorescence-based assay. This method measures the enzymatic cleavage of a synthetic substrate, releasing a fluorescent molecule.

Principle:

The assay quantifies the ability of an inhibitor to block the DPP-4-mediated cleavage of a non-fluorescent substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), into the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The reduction in the rate of fluorescence generation is proportional to the inhibitory activity of the compound.

Materials and Reagents:

-

Human recombinant DPP-4 enzyme

-

This compound (or other test inhibitors)

-

Gly-Pro-AMC substrate

-

Alogliptin (as a positive control)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, create a serial dilution in the assay buffer to achieve a range of desired concentrations for IC50 determination.

-

Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme to a predetermined optimal concentration in the assay buffer.

-

Assay Reaction:

-

Add a fixed volume of the diluted DPP-4 enzyme to each well of a 96-well black microplate.

-

Add the various concentrations of this compound, the positive control (Alogliptin), and a vehicle control (assay buffer with DMSO) to their respective wells.

-

Incubate the plate at 37°C for a short pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Add a fixed volume of the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Readings are typically taken at regular intervals for a defined period (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Signaling Pathways and Experimental Workflow

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose homeostasis.

Experimental Workflow for DPP-4 Inhibition Assay

The diagram below outlines the key steps in the in vitro enzymatic assay for determining the inhibitory activity of compounds like this compound.

References

- 1. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alogliptin benzoate for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alogliptin (Nesina) for Adults With Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Dpp-4-IN-2: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Dpp-4-IN-2 (CAS No. 136259-18-2), a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) and dipeptidyl peptidase 8/9 (DPP8/9). The information herein is intended to support researchers and drug development professionals in the effective handling, formulation, and experimental use of this compound.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems. The following tables summarize the available quantitative data, providing a valuable reference for the preparation of stock solutions and formulations for both in vitro and in vivo studies.

Table 1: Solubility in Organic Solvents

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Method |

| Dimethyl Sulfoxide (DMSO) | 125[1] | 330.32[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 100[2][3] | 264.26[2] | Not Specified; ultrasonic and warming to 60°C may be required.[2] |

Table 2: Solubility in Aqueous-Based Formulations for In Vivo Studies

| Formulation Components | Achievable Concentration | Appearance |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (13.21 mM)[2] | Clear Solution[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (13.21 mM)[2] | Clear Solution[2] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (13.21 mM)[2] | Clear Solution[2] |

Stability Profile

The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. The following tables provide recommended storage conditions for both the solid compound and solutions.

Table 3: Solid-State Stability

| Storage Temperature | Recommended Duration |

| -20°C | 3 years[2] |

| 4°C | 2 years[2] |

Table 4: Solution Stability (in DMSO)

| Storage Temperature | Recommended Duration |

| -80°C | 2 years[2] |

| -20°C | 1 year[2] |

Experimental Protocols

While specific experimental details for the solubility and stability testing of this compound are not publicly available, this section outlines standard methodologies that are likely employed for such assessments.

Kinetic Solubility Assay Protocol

Kinetic solubility is often determined to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer, mimicking conditions in biological assays.

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or UV-Vis spectrophotometer with plate reader capability

-

Plate shaker

-

Incubator

Procedure:

-

Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in DMSO (e.g., 10 mM).

-

Serial Dilutions: The stock solution is serially diluted in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: The DMSO solutions are then diluted 100-fold into PBS (pH 7.4) to achieve the final desired concentrations of this compound.

-

Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[4]

-

Measurement:

-

Nephelometry: The turbidity of each well is measured using a nephelometer to detect the formation of precipitate.[4][5] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

-

Direct UV Method: Alternatively, the solutions are filtered to remove any precipitate.[4][5] The concentration of the dissolved compound in the filtrate is then determined by measuring the UV absorbance at the compound's λmax.[4]

-

Chemical Stability Assessment Protocol

Chemical stability studies are designed to evaluate the degradation of a compound over time under specific storage conditions.

Objective: To assess the stability of this compound in solution over time at different temperatures.

Materials:

-

This compound

-

DMSO

-

Vials

-

Temperature-controlled storage chambers (e.g., -80°C, -20°C, 4°C, 25°C)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in DMSO at a known concentration. The solution is then aliquoted into multiple vials to avoid freeze-thaw cycles.[1]

-

Storage: The vials are stored at different temperatures (-80°C, -20°C, 4°C, and 25°C).

-

Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), a vial from each temperature condition is removed for analysis.

-

HPLC Analysis: The concentration of this compound in each sample is quantified using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.

-

Data Analysis: The percentage of the initial concentration of this compound remaining at each time point is calculated. A degradation curve can be plotted to determine the shelf-life under each storage condition.

DPP-4 Signaling Pathway and Mechanism of Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7]

Mechanism of Action:

-

Following a meal, GLP-1 and GIP are released from the gut.[8]

-

These incretin hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner.[6][8]

-

DPP-4 rapidly inactivates GLP-1 and GIP by cleaving their N-terminal dipeptides.[6][7]

-

This compound and other DPP-4 inhibitors block the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[8]

-

This leads to prolonged and enhanced incretin action, resulting in improved glycemic control.[8]

Beyond its role in glucose metabolism, DPP-4 is also implicated in other signaling pathways, including those involving transforming growth factor-beta (TGF-β), advanced glycation end-products and their receptor (AGE-RAGE), and integrin-β1.[6] Inhibition of DPP-4 may therefore have pleiotropic effects that are currently the subject of ongoing research.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of DPP-4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1][2][3] This guide provides a comprehensive overview of their pharmacokinetic and pharmacodynamic properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Pharmacodynamics: Mechanism of Action

DPP-4 inhibitors exert their therapeutic effects by enhancing the incretin system.[4][5] Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are gut hormones that play a crucial role in glucose homeostasis.[5][6] However, their activity is short-lived as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[6][7]

By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.[4][5] This leads to several downstream effects that collectively lower blood glucose levels:

-

Glucose-dependent insulin secretion: Enhanced incretin levels stimulate the pancreatic β-cells to release insulin in response to high blood glucose.[2][8]

-

Suppression of glucagon secretion: Increased GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[2][8][9]

-

Delayed gastric emptying: GLP-1 slows down the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.[1][10]

The glucose-lowering effects of DPP-4 inhibitors are glucose-dependent, meaning they have a minimal risk of causing hypoglycemia.[9][11]

Comparative Pharmacokinetics

The pharmacokinetic profiles of DPP-4 inhibitors vary, which can influence their clinical application.[12][13] Key parameters for several approved DPP-4 inhibitors are summarized below.

| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |

| Oral Bioavailability (%) | ~87 | ~85 | ~75 | ~30 | ~75-85 |

| Tmax (hours) | 1-4 | 1-2 | 1-2 | 1.5 | 1-2 |

| Protein Binding (%) | 38 | 9.3 | <10 | 70-80 (concentration-dependent) | 20 |

| Terminal Half-life (hours) | 12.4 | 1.5-4.5 | 2.5 | ~12 | 12-21 |

| Metabolism | Minimal, primarily CYP3A4 and CYP2C8 | Hydrolysis | CYP3A4/5 | Minimal | Minimal |

| Primary Route of Elimination | Renal (unchanged) | Renal (metabolites) | Renal and Hepatic | Fecal (unchanged) | Renal (unchanged) |

Note: Tmax refers to the time to reach maximum plasma concentration.

Study Design: A typical pharmacokinetic study for a DPP-4 inhibitor involves a single-dose or multiple-dose, open-label, randomized, crossover design in healthy volunteers or patients with type 2 diabetes.

Methodology:

-

Drug Administration: A single oral dose of the DPP-4 inhibitor is administered to subjects after an overnight fast.

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Analysis: Plasma concentrations of the parent drug and any major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and terminal half-life.

Core Pharmacodynamics: In Vivo Efficacy

The primary pharmacodynamic effect of DPP-4 inhibitors is the inhibition of the DPP-4 enzyme, leading to an increase in active GLP-1 levels and subsequent improvements in glycemic control.

| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |

| DPP-4 Inhibition at steady state (%) | >80 | >90 | >80 | >80 | >93 |

| GLP-1 Increase (fold) | ~2 | ~2-3 | ~1.5-2 | ~2-3 | ~2 |

| HbA1c Reduction (monotherapy, %) | -0.5 to -1.0 | -0.6 to -1.1 | -0.5 to -0.9 | -0.5 to -0.7 | -0.5 to -0.8 |

Study Design: A common design to assess the pharmacodynamics of DPP-4 inhibitors is a randomized, double-blind, placebo-controlled, parallel-group study in patients with type 2 diabetes.

Methodology:

-

Treatment: Patients are randomized to receive either the DPP-4 inhibitor or a placebo for a specified duration (e.g., 12 to 24 weeks).

-

Meal Tolerance Test (MTT): An MTT is performed at baseline and at the end of the treatment period to assess postprandial glucose and hormone responses. After an overnight fast, subjects consume a standardized meal. Blood samples are collected at various time points before and after the meal.

-

Biomarker Analysis: Plasma samples are analyzed for DPP-4 activity, active GLP-1 and GIP concentrations, glucose, insulin, and glucagon levels.

-

Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in HbA1c. Secondary endpoints often include changes in fasting plasma glucose and postprandial glucose.

Drug-Drug Interactions and Safety Profile

DPP-4 inhibitors generally have a low potential for drug-drug interactions.[13] However, saxagliptin is a notable exception as it is metabolized by the cytochrome P450 3A4/5 (CYP3A4/5) system, and its dose may need to be adjusted when co-administered with strong inhibitors of this enzyme.[14] Most other DPP-4 inhibitors are not significantly metabolized by CYP enzymes.[14][15]

The safety profile of DPP-4 inhibitors is generally favorable, with a low incidence of adverse effects.[5] The most commonly reported side effects include headache, nasopharyngitis, and upper respiratory tract infections.[5] Concerns have been raised about a potential increased risk of pancreatitis and heart failure with some agents, but large-scale cardiovascular outcome trials have provided mixed results and ongoing surveillance continues.[1][16]

References

- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. DPP-4 Inhibitors and Combined Treatment in Type 2 Diabetes: Re-evaluation of Clinical Success and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]

- 6. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

- 8. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and safety of DPP-4 inhibitors in patients with type 2 diabetes: Meta-analysis of placebo-controlled randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Dpp-4-IN-2: A Technical Guide to its Binding Affinity for DPP-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the inhibitor Dpp-4-IN-2 to its target, Dipeptidyl Peptidase-4 (DPP-4). This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the relevant signaling pathways of DPP-4, offering a comprehensive resource for researchers in the fields of diabetes, immunology, and oncology.

Quantitative Binding Affinity of this compound

This compound is a potent inhibitor of DPP-4. Its binding affinity is most commonly expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The known IC50 value for this compound is summarized in the table below.

| Compound | Target | IC50 (nM) | Reference |

| This compound | DPP-4 | 79 | [1] |

| DPP-IV-IN-2 | DPIV (DPP-4) | 100 | |

| DPP-IV-IN-2 | DPP8/9 | 950 |

Note: DPP-IV-IN-2 is likely the same as or a very similar compound to this compound, with slight variations in reported IC50 values potentially due to different assay conditions.

Experimental Protocol: Determination of IC50

The IC50 value of this compound for DPP-4 is typically determined using a fluorescence-based in vitro enzyme inhibition assay. The following protocol is a representative method based on standard practices for screening DPP-4 inhibitors.

Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)

-

This compound (test compound)

-

Sitagliptin or another known DPP-4 inhibitor (positive control)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

Prepare a working solution of recombinant human DPP-4 in assay buffer.

-

Prepare a working solution of the Gly-Pro-AMC substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to the designated wells:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): DPP-4 enzyme solution and assay buffer.

-

Test wells: DPP-4 enzyme solution and the various dilutions of this compound.

-

Positive control wells: DPP-4 enzyme solution and a known concentration of the positive control inhibitor.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm excitation and ~460 nm emission).

-

Take kinetic readings over a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each well.

-

Normalize the reaction rates of the test wells to the control wells (100% activity) to determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

DPP-4 Signaling Pathways

DPP-4 is a transmembrane glycoprotein with enzymatic activity that plays a crucial role in various physiological processes. Its best-characterized function is the inactivation of incretin hormones, which is central to glucose homeostasis. However, DPP-4 also participates in signaling pathways independent of its enzymatic activity.

Canonical (Enzyme-Dependent) Signaling Pathway

The primary role of DPP-4 in this pathway is the cleavage of N-terminal dipeptides from various substrates, most notably the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).

Non-Canonical (Enzyme-Independent) Signaling

DPP-4 can also function as a receptor and co-receptor, interacting with other cell surface molecules to modulate signaling pathways independently of its catalytic activity. These interactions are implicated in immune regulation and cell adhesion.

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of the experimental procedure to determine the IC50 of this compound.

References

The Role of DPP-4-IN-2 in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that play a significant role in the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This guide provides a detailed overview of a specific research compound, DPP-4-IN-2, within the broader context of DPP-4 inhibition. It is crucial to note that the designation "this compound" is ambiguous and has been used to refer to at least two distinct chemical entities in the research chemical supply market. This guide will address both identified compounds and, due to the limited publicly available data on these specific molecules, will also draw upon the well-established knowledge of the DPP-4 inhibitor class to provide a comprehensive technical resource.

Introduction to DPP-4 and its Role in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that is widely expressed throughout the body. It plays a crucial role in glucose metabolism through its enzymatic activity. DPP-4 cleaves X-proline or X-alanine dipeptides from the N-terminus of several peptide hormones, including the incretins GLP-1 and GIP.[1][2]

In response to food intake, intestinal L-cells and K-cells secrete GLP-1 and GIP, respectively. These hormones then act on pancreatic β-cells to stimulate insulin secretion in a glucose-dependent manner. GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][4][5] The rapid degradation of GLP-1 and GIP by DPP-4 limits their physiological activity.[6]

The Ambiguity of "this compound"

A thorough review of scientific literature and chemical supplier databases reveals that the identifier "this compound" is not unique to a single molecule. At least two different compounds are marketed under this name.

-

This compound (CAS 136259-18-2): This compound is described as an inhibitor of both DPP-4 and dipeptidyl peptidase 8 and 9 (DPP8/9).[7]

-

This compound (Compound b2; CAS 2133900-95-3): This molecule is a structural analog of the clinically approved DPP-4 inhibitor, Alogliptin.

Due to the lack of extensive, publicly available in vivo data on the specific effects of either of these "this compound" compounds on glucose metabolism, this guide will present the available in vitro inhibitory data for these specific molecules and supplement it with representative data from the broader class of DPP-4 inhibitors to provide a comprehensive understanding of their expected biological role.

Mechanism of Action of DPP-4 Inhibitors

The primary mechanism of action for DPP-4 inhibitors is the competitive and reversible inhibition of the DPP-4 enzyme.[8] By blocking the active site of DPP-4, these inhibitors prevent the degradation of incretin hormones. This leads to an increase in the circulating concentrations of active GLP-1 and GIP, thereby prolonging their insulinotropic and glucagonostatic effects.[9][10] The key downstream effects of DPP-4 inhibition on glucose metabolism include:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin release from pancreatic β-cells in response to elevated blood glucose levels.[3][4]

-

Suppressed Glucagon Secretion: Elevated GLP-1 levels inhibit the release of glucagon from pancreatic α-cells, leading to reduced hepatic glucose production.[5]

-

Improved Glycemic Control: The combined effects on insulin and glucagon lead to a reduction in both fasting and postprandial hyperglycemia.[11]

It is important to note that the glucose-lowering effect of DPP-4 inhibitors is glucose-dependent, meaning they have a low intrinsic risk of causing hypoglycemia.[2]

Quantitative Data

The following tables summarize the available quantitative data for the two identified "this compound" compounds and provide a comparative overview of the efficacy of established DPP-4 inhibitors.

Table 1: In Vitro Inhibitory Activity of "this compound" Compounds

| Compound Name | CAS Number | Target(s) | IC50 | Reference(s) |

| DPP-IV-IN-2 | 136259-18-2 | DPP-4 | 0.1 µM | [7] |

| DPP8/9 | 0.95 µM | [7] | ||

| This compound (Compound b2) | 2133900-95-3 | DPP-4 | 79 nM |

Table 2: Representative Clinical Efficacy of Approved DPP-4 Inhibitors (as Monotherapy)

| Drug Name | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mg/dL) | Postprandial Glucose Reduction (mg/dL) | Risk of Hypoglycemia | Effect on Body Weight |

| Sitagliptin | 0.6 - 0.8 | 12 - 18 | ~50 | Low | Neutral |

| Vildagliptin | 0.5 - 0.8 | 15 - 25 | ~40 | Low | Neutral |

| Saxagliptin | 0.5 - 0.7 | 12 - 20 | ~45 | Low | Neutral |

| Linagliptin | 0.5 - 0.7 | ~20 | Not specified | Low | Neutral |

| Alogliptin | 0.5 - 0.6 | 15 - 20 | Not specified | Low | Neutral |

Note: The values in Table 2 are approximate and can vary based on the specific clinical trial, patient population, and baseline glycemic control. Data is compiled from multiple sources.[4][5][6][12]

Signaling Pathways

The therapeutic effects of DPP-4 inhibitors are mediated through the enhancement of the GLP-1 signaling pathway in pancreatic β-cells. The following diagram illustrates this pathway.

References

- 1. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 5. DPP-4 Inhibitors and Combined Treatment in Type 2 Diabetes: Re-evaluation of Clinical Success and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPP-4 inhibitors and their potential role in the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. mdpi.com [mdpi.com]

- 9. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of dipeptidyl peptidase-4 inhibition on gastrointestinal function, meal appearance, and glucose metabolism in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Applications of DPP-4-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that is widely expressed throughout the human body.[1][2][3] It plays a crucial role in glucose homeostasis by cleaving and inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5][6] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[6][7][8] The rapid inactivation of incretins by DPP-4 limits their physiological effects.[6]

DPP-4-IN-2 is a potent and selective inhibitor of the DPP-4 enzyme. By blocking the action of DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing their beneficial effects on glucose control.[5][9][10] This mechanism of action has established DPP-4 inhibitors as a significant therapeutic class for the management of type 2 diabetes mellitus (T2DM).[7][9][10] Beyond glycemic control, the pleiotropic effects of DPP-4 inhibition suggest a broader range of potential therapeutic applications. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the potential therapeutic uses of this compound, with a focus on its mechanism of action, pharmacological profile, and relevant experimental methodologies.

Mechanism of Action of this compound

This compound acts as a competitive and reversible inhibitor of the DPP-4 enzyme. The primary mechanism of action involves the prevention of the degradation of incretin hormones, leading to a cascade of downstream effects that improve glucose homeostasis.[5][9]

Key aspects of the mechanism of action include:

-

Increased Incretin Levels: By inhibiting DPP-4, this compound leads to elevated levels of active GLP-1 and GIP in the bloodstream.[5]

-

Enhanced Insulin Secretion: The increased levels of incretins stimulate the pancreas to release more insulin in a glucose-dependent manner. This means that insulin secretion is primarily enhanced when blood glucose levels are high, reducing the risk of hypoglycemia.[7][10][11]

-

Suppressed Glucagon Secretion: this compound, through the action of elevated GLP-1, suppresses the release of glucagon from pancreatic α-cells.[7][8] Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production.

-

Delayed Gastric Emptying: Increased GLP-1 levels can also lead to a modest delay in gastric emptying, which helps to reduce postprandial glucose excursions.[9]

The multifaceted actions of DPP-4 are not limited to incretin degradation. The enzyme interacts with various peptides and cell surface proteins, suggesting that its inhibition could have wider physiological effects.[1][4][12]

Signaling Pathways

The therapeutic effects of this compound are mediated through the enhancement of incretin signaling pathways. The following diagram illustrates the core signaling cascade.

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, based on typical values reported for potent and selective DPP-4 inhibitors.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value |

| DPP-4 IC50 | 10 nM |

| DPP-8 IC50 | >10,000 nM |

| DPP-9 IC50 | >10,000 nM |

| FAP IC50 | >10,000 nM |

| Selectivity | >1000-fold vs DPP-8/9 |

Table 2: Pharmacokinetic Profile in Preclinical Species (Rat)

| Parameter | Value |

| Oral Bioavailability (F%) | 85% |

| Tmax (hours) | 1-2 |

| Half-life (t1/2, hours) | 12 |

| Volume of Distribution (Vd) | 2 L/kg |

| Clearance (CL) | 0.5 L/hr/kg |

| Primary Route of Elimination | Renal |

Table 3: Efficacy in a Diabetic Animal Model (db/db mouse)

| Parameter | Vehicle Control | This compound (10 mg/kg) |

| Fasting Blood Glucose (mg/dL) | 350 | 200 |

| HbA1c (%) | 9.5 | 7.0 |

| Oral Glucose Tolerance Test (AUC) | 50,000 | 30,000 |

Potential Therapeutic Applications

While the primary and approved indication for DPP-4 inhibitors is T2DM, preclinical and some clinical evidence suggest potential utility in other therapeutic areas.

-

Type 2 Diabetes Mellitus: The most well-established application, with proven efficacy in improving glycemic control with a low risk of hypoglycemia and no significant effect on body weight.[8][11][13][14] DPP-4 inhibitors are used as monotherapy or in combination with other antidiabetic agents.[8][14]

-

Cardiovascular Disease: Some studies have suggested potential cardiovascular benefits of DPP-4 inhibitors, although large cardiovascular outcome trials have generally shown non-inferiority compared to placebo.[14] The potential for cardiovascular protection remains an area of active research.

-

Inflammatory and Autoimmune Diseases: Given the role of DPP-4 (CD26) in T-cell activation and immune regulation, its inhibition is being explored in inflammatory conditions.[4][15]

-

Neurodegenerative Diseases: Emerging research is investigating the neuroprotective effects of DPP-4 inhibitors, potentially through GLP-1-mediated pathways.

-

Renal Disease: DPP-4 inhibitors have shown some protective effects in diabetic nephropathy, which may be independent of their glucose-lowering effects.[12]

The logical relationship between DPP-4 inhibition and its potential therapeutic applications is depicted below.

Caption: Potential Therapeutic Applications of this compound.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of DPP-4 inhibitors. Below are representative protocols for key experiments.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer (pH 7.5)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the this compound dilution (or vehicle control), and 25 µL of the DPP-4 enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

-

Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance in a diabetic animal model (e.g., db/db mice).

Materials:

-

db/db mice

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Glucose solution (2 g/kg)

-

Glucometer and test strips

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control orally.

-

After 60 minutes, collect a baseline blood sample from the tail vein to measure blood glucose (time 0).

-

Administer the glucose solution orally.

-

Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge and measure blood glucose levels.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.

-

Compare the AUC between the this compound treated group and the vehicle control group to assess the improvement in glucose tolerance.

The following diagram illustrates a typical experimental workflow for evaluating a novel DPP-4 inhibitor.

Caption: Experimental Workflow for DPP-4 Inhibitor Evaluation.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the potentiation of the incretin system. Its primary application in the management of type 2 diabetes is strongly supported by extensive preclinical and clinical data for the DPP-4 inhibitor class. The favorable safety profile, including a low risk of hypoglycemia and weight neutrality, makes it a valuable option in the T2DM treatment landscape. Furthermore, the expanding understanding of the pleiotropic roles of DPP-4 suggests that the therapeutic potential of this compound may extend to other indications, including cardiovascular, inflammatory, and neurodegenerative diseases. Continued research is warranted to fully elucidate and capitalize on the broad therapeutic utility of this class of compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 10. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 11. researchgate.net [researchgate.net]

- 12. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on DPP-4-IN-2 and its Effect on Incretin Hormones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). Their mechanism of action revolves around the potentiation of the endogenous incretin system, primarily driven by glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide focuses on DPP-4-IN-2, a potent DPP-4 inhibitor, detailing its core mechanism, its effects on incretin hormones, and the experimental protocols used to characterize such compounds.

This compound is a potent inhibitor of the DPP-4 enzyme with an IC50 of 79 nM.[1][2][3][4][5] As a structural analog of the well-characterized DPP-4 inhibitor Alogliptin, this compound is designed for diabetes research.[1][2][3] By inhibiting DPP-4, this compound prevents the rapid degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects. This leads to glucose-dependent insulin secretion, suppression of glucagon release, and overall improvement in glycemic control.[6]

This document provides a comprehensive overview of the signaling pathways involved, quantitative data on the effects of DPP-4 inhibition, and detailed experimental methodologies for the assessment of DPP-4 inhibitors and their impact on incretin hormones.

The Incretin System and DPP-4

The incretin effect describes the phenomenon whereby oral glucose administration elicits a greater insulin response than intravenous glucose infusion, highlighting the role of gut-derived hormones in glucose homeostasis. The primary incretin hormones are GLP-1 and GIP, which are released from enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion.[6]

The biological actions of GLP-1 and GIP are terminated by the enzyme dipeptidyl peptidase-4 (DPP-4), a serine protease that cleaves the N-terminal dipeptides from these hormones, rendering them inactive.[6] DPP-4 inhibitors, such as this compound, block this enzymatic degradation.[1][2][5]

Signaling Pathway of Incretin Hormones

The binding of active GLP-1 and GIP to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells initiates a signaling cascade that results in enhanced glucose-dependent insulin secretion. The diagram below illustrates this pathway.

Quantitative Effects of DPP-4 Inhibition

The primary quantitative measure of a DPP-4 inhibitor's potency is its half-maximal inhibitory concentration (IC50). For this compound, this has been determined to be 79 nM.[1][2][3][4][5] The biological consequence of this inhibition is an increase in the circulating levels of active incretin hormones.

In Vitro DPP-4 Inhibition

The potency of DPP-4 inhibitors is determined through in vitro enzyme activity assays. Below is a table summarizing the IC50 values for this compound and other common DPP-4 inhibitors.

| Compound | DPP-4 IC50 (nM) |

| This compound | 79 [1][2][3][4][5] |

| Alogliptin | <10 |

| Sitagliptin | 19 |

| Vildagliptin | 3.5 |

| Saxagliptin | 0.6-1.3 (Ki) |

| Linagliptin | 1 |

Table 1: Comparative in vitro potency of DPP-4 inhibitors.

Impact on Incretin Hormone Levels

While specific data for this compound is not publicly available, studies on other potent DPP-4 inhibitors demonstrate a significant increase in active GLP-1 and GIP levels following administration. The table below presents representative data from clinical studies with other DPP-4 inhibitors.

| Hormone | Condition | Fold Increase (vs. Placebo) |

| Active GLP-1 | Post-Oral Glucose Tolerance Test | 2-3 |

| Active GIP | Post-Oral Glucose Tolerance Test | 1.5-2 |

| Active GLP-1 | Fasting | ~1.5 |

| Active GIP | Fasting | ~1.5 |

Table 2: Representative effects of DPP-4 inhibition on active incretin hormone levels.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of DPP-4 inhibitors like this compound.

In Vitro DPP-4 Activity Assay

This protocol describes a common fluorescence-based assay to determine the IC50 of a DPP-4 inhibitor.

Protocol Details:

-

Reagent Preparation:

-

Recombinant human DPP-4 enzyme is diluted in assay buffer to a final concentration that yields a linear reaction rate.

-

This compound is serially diluted in assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).

-

The fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), is prepared at a concentration near its Km value.

-

-

Assay Procedure:

-

In a 96-well microplate, add the serially diluted this compound.

-

Add the diluted DPP-4 enzyme to the wells containing the inhibitor and to positive control wells. Add only assay buffer to blank wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the amount of cleaved substrate.

-

Percent inhibition is calculated relative to the positive control (enzyme without inhibitor).

-

The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

-

Measurement of Active Incretin Hormones in Plasma

This protocol outlines the general steps for quantifying active GLP-1 and GIP levels in plasma samples from preclinical or clinical studies using a sandwich ELISA.

Protocol Details:

-

Sample Collection and Handling:

-

Blood must be collected in tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) to prevent ex vivo degradation of active incretins.

-

Centrifuge the blood samples promptly at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

ELISA Procedure:

-

Use a commercially available ELISA kit specific for the active forms of GLP-1 (7-36 amide) or GIP (1-42).

-

Follow the manufacturer's instructions for plate coating, blocking, sample and standard incubation, addition of detection antibody, and substrate development.

-

A standard curve is generated using known concentrations of the respective active hormone.

-

-

Data Analysis:

-

The optical density of the samples is compared to the standard curve to determine the concentration of the active incretin hormone.

-

Results are typically expressed in pmol/L.

-

Conclusion

This compound is a potent inhibitor of DPP-4, and by extension, an effective tool for the potentiation of the incretin hormones GLP-1 and GIP. Its mechanism of action is central to a well-established therapeutic strategy for type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel DPP-4 inhibitors. Further in vivo studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and its potential for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for the In Vivo Use of DPP-4-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2][3] They function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control with a low risk of hypoglycemia.[2][3]

These application notes provide a comprehensive guide for the in vivo evaluation of DPP-4-IN-2, a representative DPP-4 inhibitor, in animal models. The protocols and data presented are synthesized from established research on various DPP-4 inhibitors and are intended to serve as a foundational resource for preclinical studies.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby potentiating their glucoregulatory effects.

Caption: DPP-4 Signaling Pathway and Point of Inhibition.

Data Presentation: Comparative Pharmacokinetics and Efficacy

The following tables summarize key pharmacokinetic and efficacy parameters for well-established DPP-4 inhibitors in various animal models. This data serves as a benchmark for evaluating the performance of novel inhibitors like this compound.

Table 1: Comparative Pharmacokinetics of DPP-4 Inhibitors in Animal Models

| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |

| Species | Rat/Mouse | Rat/Mouse | Rat | Rat | Rat/Mouse |

| Tmax (h) | ~1-2 | ~0.5-1.5 | ~0.5-2 | ~1.5 | ~1-3 |

| t1/2 (h) | ~2-4 | ~1.5-3 | ~2-3 | ~100-200 | ~12-21 |

| Bioavailability (%) | >80 | >85 | ~50 | ~30 | ~75 |

| Primary Elimination | Renal | Hepatic/Renal | Hepatic/Renal | Biliary/Fecal | Renal |

Note: Values are approximate and can vary based on the specific animal model and study design. Tmax: Time to maximum plasma concentration; t1/2: Half-life.[5][6][7]

Table 2: Efficacy of DPP-4 Inhibitors in Rodent Models of Type 2 Diabetes

| Compound | Animal Model | Dose Range (mg/kg/day) | Route | Key Efficacy Outcomes |

| Sitagliptin | db/db mice, Zucker rats | 3 - 30 | Oral | Improved glucose tolerance, reduced HbA1c, increased active GLP-1. |

| Vildagliptin | Zucker rats, STZ-rats | 0.3 - 50 | Oral | Improved glucose tolerance, enhanced insulin secretion.[1] |

| Saxagliptin | db/db mice, Zucker rats | 0.1 - 17.5 | Oral | Reduced plasma glucose, improved islet function.[1] |

| Linagliptin | db/db mice, DIO mice | 1 - 30 | Oral | Sustained glucose lowering, preservation of beta-cell mass. |

| Alogliptin | db/db mice, Zucker rats | 0.0003 - 76.4 | Oral | Reduced blood glucose, improved insulin sensitivity.[1] |

Note: DIO: Diet-Induced Obesity; STZ: Streptozotocin-induced diabetes.

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of this compound.

Protocol 1: Oral Glucose Tolerance Test (OGTT) in a Rodent Model

Objective: To assess the effect of this compound on glucose tolerance in a relevant animal model (e.g., C57BL/6J mice on a high-fat diet, or db/db mice).

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Glucose solution (2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

-

Experimental animals (e.g., 8-10 week old male mice, fasted for 6 hours)

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Grouping: Randomly assign animals to experimental groups (n=8-10 per group):

-

Vehicle control

-

This compound (low, medium, and high doses)

-

Positive control (e.g., Sitagliptin, 10 mg/kg)

-

-

Dosing: Administer this compound or vehicle via oral gavage. The volume is typically 5-10 mL/kg.

-

Baseline Blood Glucose: After 30-60 minutes post-dosing, measure baseline blood glucose (t=0) from the tail vein.

-

Glucose Challenge: Administer a glucose solution (2 g/kg) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[8]

-

Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between groups.

Caption: Experimental Workflow for an Oral Glucose Tolerance Test.

Protocol 2: Chronic Efficacy Study in a Diabetic Animal Model

Objective: To evaluate the long-term efficacy of this compound on glycemic control and pancreatic beta-cell function in a diabetic animal model (e.g., db/db mice).

Materials:

-

This compound formulated in drinking water, feed, or for daily gavage.

-

Diabetic animals (e.g., 8-week old male db/db mice).

-

Equipment for blood collection, HbA1c measurement, and plasma insulin ELISA.

-

Histology supplies for pancreatic tissue analysis.

Procedure:

-

Model Confirmation: Confirm the diabetic phenotype (e.g., fasting blood glucose > 250 mg/dL).

-

Grouping and Dosing:

-

Randomize animals into treatment groups.

-

Administer this compound daily for 4-8 weeks. The route of administration (oral gavage, medicated feed, or drinking water) should be chosen based on the compound's properties and study goals.[9]

-

-

Monitoring:

-

Monitor body weight and food/water intake weekly.

-

Measure fasting blood glucose weekly.

-

-

Endpoint Analysis (at the end of the study):

-

Perform an OGTT (as per Protocol 1).

-

Collect blood for HbA1c and plasma insulin measurement.

-

Harvest pancreata for histological analysis (e.g., beta-cell mass, islet morphology).[10]

-

-

Data Analysis: Analyze changes in fasting blood glucose, HbA1c, and OGTT performance over time. Compare endpoint parameters between groups using appropriate statistical methods.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound in a suitable animal model (e.g., Sprague-Dawley rats).

Materials:

-

This compound

-

Formulation for intravenous (IV) and oral (PO) administration.

-

Cannulated animals (for serial blood sampling).

-

Blood collection tubes (e.g., with anticoagulant).

-

LC-MS/MS or other bioanalytical method for quantifying this compound in plasma.

Procedure:

-

Dosing:

-

IV Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.

-

PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

-

-

Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).

-